Brassinazole

Descripción general

Descripción

Brassinazol es un compuesto de tipo triazol conocido por su función como inhibidor de la biosíntesis de brasinosteroides. Los brasinosteroides son una clase de hormonas vegetales que desempeñan funciones cruciales en varios procesos de desarrollo, incluida la elongación del tallo, el crecimiento del tubo polínico y la flexión de las hojas. El brassinazol se ha utilizado ampliamente en estudios de fisiología vegetal para comprender la función de los brasinosteroides al inhibir su biosíntesis .

Métodos De Preparación

El brassinazol se sintetiza mediante una serie de reacciones químicas que involucran derivados de triazol. . Las condiciones de reacción a menudo incluyen el uso de catalizadores y solventes específicos para facilitar la formación del producto deseado. Los métodos de producción industrial para el brassinazol no están ampliamente documentados, pero probablemente involucren la ampliación de los procedimientos de síntesis de laboratorio con optimizaciones para el rendimiento y la pureza.

Análisis De Reacciones Químicas

El brassinazol experimenta varias reacciones químicas, que incluyen:

Oxidación: El brassinazol se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar el anillo de triazol u otros grupos funcionales en el brassinazol.

Sustitución: Las reacciones de sustitución pueden introducir diferentes sustituyentes en el anillo de triazol u otras partes de la molécula.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios agentes halogenantes para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Brassinazole is a synthetic triazole-type chemical compound that acts as a specific inhibitor of brassinosteroid (BR) biosynthesis in plants . Brassinosteroids are essential plant hormones that regulate various growth and developmental processes, including cell elongation, stem elongation, and xylem differentiation . this compound's ability to inhibit BR biosynthesis has made it a valuable tool for scientific research, enabling scientists to study the function of BRs in plants and to explore new BR pathways .

Scientific Research Applications

This compound has been used in a variety of scientific research applications to study the effects of BR deficiency in plants. Some specific applications include:

- Study of BR function: this compound can induce morphological changes in plants by interfering with BR biosynthesis . These changes can be reversed by the addition of brassinolide, demonstrating that this compound treatment causes brassinolide deficiency in plants . This allows researchers to study the effects of BR deficiency on plant growth and development .

- Inhibition of Xylem Development: this compound inhibits the development of secondary xylem in Lepidium sativum (cress) plants, suggesting that BRs function in xylem development in vivo .

- Identifying new BR pathways: this compound can be used to select new mutants, suggesting that this inhibitor will provide a way to find a new BR pathway or other novel mutants .

- Understanding Photomorphogenesis: Brassinosteroids (BRs) and gibberellins (GAs) promote growth during photomorphogenesis, the process by which seedlings detect light and optimize their light environment. This compound can be used to investigate the relationship between BR and GA hormones across both stages of photomorphogenesis .

Case Studies

- Dwarfism in Arabidopsis: Treating Arabidopsis with this compound induces dwarfism and altered leaf morphology, similar to BR-deficient mutants. These effects can be reversed by adding brassinolide, indicating that this compound is a specific BR biosynthesis inhibitor .

- Role of BRs in Plant Growth: Studies using this compound have demonstrated that BRs are essential for plant growth. This compound-treated plants exhibit dwarfism and altered leaf morphology, which can be reversed by the application of brassinolide .

- Elucidation of BR Function: this compound can clarify the function of BRs in plants as a complement to BR-deficient mutants . By varying the concentration of BRs in plants using this compound, researchers can titrate the minimum concentration of BRs required for plant growth .

Target Site of this compound

Mecanismo De Acción

El brassinazol ejerce sus efectos al inhibir específicamente la biosíntesis de brasinosteroides. Se dirige a las enzimas citocromo P450 que participan en la vía de biosíntesis de brasinosteroides, bloqueando así la conversión de precursores a brasinosteroides activos . Esta inhibición interrumpe las vías de señalización normales reguladas por los brasinosteroides, lo que lleva a varios cambios de desarrollo en las plantas .

Comparación Con Compuestos Similares

El brassinazol es único entre los inhibidores de la biosíntesis de brasinosteroides debido a su acción específica sobre las enzimas citocromo P450. Compuestos similares incluyen:

Paclobutrazol: Un inhibidor de la biosíntesis de giberelinas con una estructura de triazol similar pero diferentes enzimas diana.

Uniconazol: Otro derivado de triazol que inhibe la biosíntesis tanto de giberelinas como de brasinosteroides.

La especificidad del brassinazol para la biosíntesis de brasinosteroides lo convierte en una herramienta valiosa para estudiar el papel de estas hormonas en el desarrollo de las plantas .

Actividad Biológica

Brassinazole (Brz) is a synthetic triazole-type compound that functions primarily as an inhibitor of brassinosteroid (BR) biosynthesis. Its discovery and characterization have significant implications for plant growth regulation and understanding the roles of BRs in various physiological processes. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound's chemical structure features a triazole ring, which is critical for its function as a BR biosynthesis inhibitor. It specifically targets the enzyme DWF4 (CYP90B1), which is involved in the early steps of BR biosynthesis. By inhibiting DWF4, this compound effectively reduces the levels of active brassinosteroids, leading to various morphological and developmental changes in plants .

Dwarfism Induction

This compound-treated plants exhibit pronounced dwarfism, characterized by short stature and altered leaf morphology. In studies involving Lepidium sativum (cress) and Arabidopsis thaliana, this compound application resulted in:

- Dwarfism : Plants displayed reduced height and curled dark green leaves, resembling BR-deficient mutants.

- Morphological Changes : The phenotypes included de-etiolation in darkness, with short hypocotyls and open cotyledons .

The dwarfism observed in this compound-treated plants can be reversed by the application of exogenous brassinolide, confirming that BRs are essential for normal plant growth .

| Treatment | Phenotypic Outcome |

|---|---|

| Control | Normal growth |

| This compound | Dwarfism, curled leaves |

| Brassinolide | Recovery of normal phenotype |

Xylem Development Inhibition

This compound has been shown to inhibit secondary xylem development. In cress plants treated with this compound, there was a notable reduction in the radial extent of xylem, indicating that brassinosteroids play a crucial role in xylem differentiation . This effect underscores the importance of BRs in vascular tissue formation.

Research Findings

Numerous studies have elucidated the specific biological activities associated with this compound:

- Inhibition of BR Biosynthesis : this compound acts as a potent inhibitor of BR biosynthesis pathways, leading to reduced plant height and altered morphology .

- Targeting Specific Pathways : Research indicates that this compound does not affect all hormonal pathways equally; for instance, it does not reverse dwarfism when gibberellins are applied but does so with brassinolide .

- Impact on Gene Expression : The application of this compound affects gene expression related to light response and photosynthesis, further illustrating its role in plant development .

Study 1: Arabidopsis Seedling Assay

In a controlled experiment using Arabidopsis seedlings, varying concentrations of this compound were applied to assess their impact on growth. Results indicated that at concentrations above 1 μM, seedlings exhibited severe malformations similar to those seen in BR-deficient mutants. The application of 10 nM brassinolide successfully rescued these phenotypes .

Study 2: Xylem Differentiation in Cress

A separate study demonstrated that cress plants treated with this compound showed a significant decrease in secondary xylem development compared to control groups. This finding highlights the critical role of BRs in vascular differentiation and suggests potential applications for manipulating plant architecture through targeted inhibition .

Propiedades

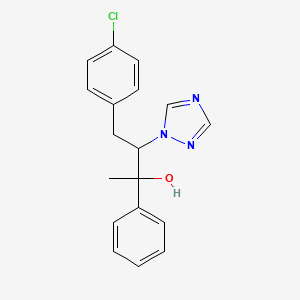

IUPAC Name |

4-(4-chlorophenyl)-2-phenyl-3-(1,2,4-triazol-1-yl)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O/c1-18(23,15-5-3-2-4-6-15)17(22-13-20-12-21-22)11-14-7-9-16(19)10-8-14/h2-10,12-13,17,23H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YULDTPKHZNKFEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(CC2=CC=C(C=C2)Cl)N3C=NC=N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1043708 | |

| Record name | Brassinazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224047-41-0 | |

| Record name | Brassinazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224047410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brassinazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Brassinazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BRASSINAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9XRW3TF90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.